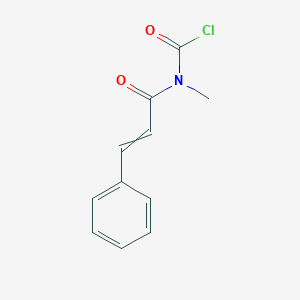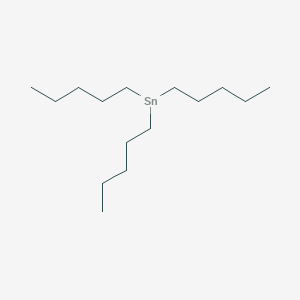
Stannane, tripentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tripentyl- is an organotin compound with the chemical formula ( \text{C}{15}\text{H}{34}\text{Sn} ). It is a member of the stannane family, which consists of tin (Sn) bonded to organic groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, tripentyl- can be synthesized through the reaction of tripentyltin chloride with a reducing agent such as lithium aluminium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{LiAlH}_4 \rightarrow \text{(C}5\text{H}{11})_3\text{SnH} + \text{LiCl} + \text{AlH}_3 ]
Industrial Production Methods
Industrial production of stannane, tripentyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tripentyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form organotin oxides.
Reduction: Acts as a reducing agent in radical reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Often used with radical initiators such as azobisisobutyronitrile (AIBN) under light or heat.
Substitution: Reacts with halides or pseudohalides under mild conditions.
Major Products Formed
Oxidation: Forms organotin oxides.
Reduction: Produces hydrocarbons and organotin byproducts.
Substitution: Yields substituted organotin compounds.
Applications De Recherche Scientifique
Stannane, tripentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of stannane, tripentyl- involves the formation of tin-centered radicals. These radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different alkyl groups.
Triphenyltin hydride: Contains phenyl groups instead of pentyl groups, leading to different reactivity and applications.
Uniqueness
Stannane, tripentyl- is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to tributyltin hydride and triphenyltin hydride, stannane, tripentyl- offers distinct advantages in certain radical reactions and industrial applications.
Propriétés
Numéro CAS |
41784-41-2 |
|---|---|
Formule moléculaire |
C15H33Sn |
Poids moléculaire |
332.13 g/mol |
InChI |
InChI=1S/3C5H11.Sn/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
Clé InChI |
QMSALRMMFJENFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Sn](CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


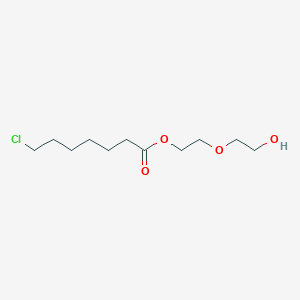
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
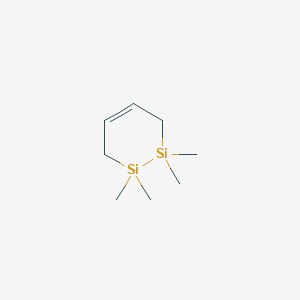
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
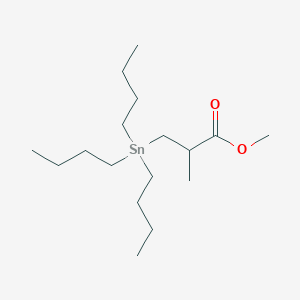
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
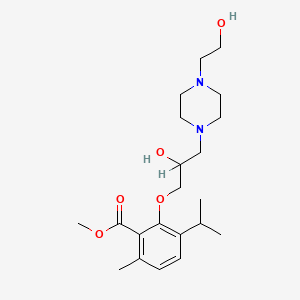
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
